

A Guide to the Spectroscopic Characterization of 5-Bromo-1,3-benzenedithiol

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Compound of Interest

Compound Name: 5-Bromo-1,3-benzenedithiol

Cat. No.: B567184

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This technical guide provides an in-depth analysis of the spectral characteristics of **5-Bromo-1,3-benzenedithiol** (CAS No. 1219501-75-3), a crucial organosulfur building block in organic synthesis, materials science, and drug development.^[1] Understanding its unique spectral fingerprint across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.

Molecular Structure and Physicochemical Properties

5-Bromo-1,3-benzenedithiol is a substituted aromatic thiol featuring a bromine atom and two thiol (-SH) groups positioned meta to each other on a benzene ring. This specific arrangement dictates the molecule's electronic properties and, consequently, its interaction with various spectroscopic probes.

Caption: Chemical structure of **5-Bromo-1,3-benzenedithiol**.

Table 1: Physicochemical Properties of **5-Bromo-1,3-benzenedithiol**

Property	Value	Reference
Molecular Formula	C₆H₅BrS₂	[1] [2]
Molecular Weight	221.13 g/mol	[1] [3]
CAS Number	1219501-75-3	[3]
Appearance	White to off-white crystalline powder	[1] [3]
Melting Point	76.0 - 80.0 °C	[1] [3]

| Purity | >98.0% (GC) |[\[3\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For **5-Bromo-1,3-benzenedithiol**, both ¹H and ¹³C NMR provide unambiguous confirmation of its substitution pattern.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be relatively simple due to molecular symmetry. The C2-proton is unique, while the C4 and C6 protons are chemically equivalent.

- Causality: The bromine atom and two thiol groups are electron-withdrawing and donating, respectively, influencing the electron density around the aromatic protons. The bromine atom's deshielding effect and the thiol groups' weaker shielding effect will shift the aromatic protons downfield relative to benzene (7.34 ppm). The thiol protons themselves typically appear as a broad singlet, with a chemical shift that can be highly dependent on concentration and solvent.[\[4\]](#)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~ 7.3 - 7.5	t (triplet)	1H	H-4	Coupled to H-2 and H-6 ($J \approx 1.5-2.0$ Hz)
~ 7.1 - 7.3	d (doublet)	2H	H-2, H-6	Coupled to H-4 ($J \approx 1.5-2.0$ Hz)

| ~ 3.5 - 4.0 | s (singlet, broad) | 2H | -SH | Exchangeable proton; shift is concentration dependent |

Note: Predicted values are based on the analysis of 1,3-benzenedithiol and substituent effects. [5]

¹³C NMR Spectral Analysis

The molecule possesses four unique carbon atoms due to symmetry (C1/C3, C5, C2/C6, C4).

- Causality: The chemical shifts are governed by the substituents. The carbons directly attached to the electron-withdrawing sulfur (C1, C3) and bromine (C5) atoms will be significantly affected. The C-Br bond will cause a notable downfield shift for C5, while the C-S bonds will also shift C1 and C3 downfield compared to unsubstituted benzene (128.5 ppm).

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment	Rationale
~ 135 - 138	C1, C3	Carbons attached to thiol groups
~ 130 - 133	C4	Aromatic CH
~ 125 - 128	C2, C6	Aromatic CH

| ~ 120 - 123 | C5 | Carbon attached to bromine |

Note: Predicted values are based on known substituent effects in substituted benzenes.[6]

Experimental Protocol: NMR Data Acquisition

This protocol ensures reproducible and high-quality NMR data.

- **Sample Preparation:** Dissolve 10-15 mg of **5-Bromo-1,3-benzenedithiol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5] Chloroform-d (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the tube in the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes.
- **Acquisition:** Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024-2048 scans).
- **Data Processing:** Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- **Calibration:** Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

IR Spectral Analysis

The IR spectrum of **5-Bromo-1,3-benzenedithiol** will be dominated by absorptions from the S-H bond, the aromatic ring, and the C-Br bond.

- **Causality:** The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. The weak, low-polarity S-H bond gives rise to a characteristic sharp, weak absorption. The aromatic ring exhibits several distinct vibrations, including C-H stretching and C=C ring stretching. The heavy bromine atom results in a C-Br stretching vibration in the far-infrared (fingerprint) region.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~ 2600 - 2550	Weak, Sharp	S-H Stretch
~ 1600 - 1450	Medium-Strong	Aromatic C=C Ring Stretch
~ 1250 - 1000	Medium	In-plane C-H Bending
~ 900 - 675	Strong	Out-of-plane C-H Bending (substitution pattern)

| ~ 700 - 500 | Medium-Strong | C-Br Stretch |

Note: Values are based on standard IR correlation tables and data for analogous compounds.
[\[7\]](#)[\[8\]](#)

Experimental Protocol: FTIR Data Acquisition (Thin Solid Film)

This method is ideal for solid samples and avoids interference from pelleting materials like KBr.
[\[9\]](#)

- **Sample Preparation:** Place a few milligrams of the solid sample in a small test tube or vial.
- **Dissolution:** Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to fully dissolve the solid.[\[9\]](#)[\[10\]](#)
- **Film Casting:** Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).

- **Evaporation:** Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
- **Background Spectrum:** Place the clean, empty salt plate holder into the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Spectrum:** Replace the empty holder with the sample-coated plate and acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background.
- **Cleaning:** Thoroughly clean the salt plate with an appropriate solvent after analysis to prevent cross-contamination.[\[10\]](#)

Caption: Workflow for FTIR analysis using the thin solid film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and offering structural clues through fragmentation patterns.

Mass Spectral Analysis

- **Causality:** The most distinctive feature in the mass spectrum of **5-Bromo-1,3-benzenedithiol** will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 ratio.[\[11\]](#) This results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, separated by 2 m/z units. This doublet is a definitive indicator of a single bromine atom in the molecule or fragment.
- **Ionization Choice:** Electron Ionization (EI) is a suitable "hard" ionization technique for this relatively stable molecule.[\[12\]](#)[\[13\]](#) It will produce a clear molecular ion and a rich fragmentation pattern useful for structural confirmation. Softer techniques like Electrospray Ionization (ESI) could also be used, which would favor the formation of protonated molecules ($[\text{M}+\text{H}]^+$) with less fragmentation.[\[14\]](#)[\[15\]](#)

Table 5: Predicted Key Ions in EI Mass Spectrum

m/z (for ^{79}Br)	m/z (for ^{81}Br)	Relative Intensity	Assignment
220	222	~1:1	$[\text{C}_6\text{H}_5\text{BrS}_2]^+$ (Molecular Ion, M^+)
187	189	~1:1	$[\text{M} - \text{SH}]^+$
141	-	Variable	$[\text{M} - \text{Br}]^+$

| 108 | - | Variable | $[\text{M} - \text{Br} - \text{SH}]^+$ |

Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.[\[16\]](#)

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer. For a solid with a defined melting point, a direct insertion probe is an effective method.
- **Ionization:** The sample is volatilized in the ion source and bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged radical molecular ion ($\text{M}^{+\bullet}$).
- **Fragmentation:** The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions strike a detector, generating a signal that is proportional to their abundance.
- **Data Interpretation:** The resulting mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and key fragments.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The comprehensive spectroscopic analysis of **5-Bromo-1,3-benzenedithiol** provides a robust framework for its unequivocal identification and quality control. The predicted ^1H and ^{13}C NMR spectra confirm the trisubstituted aromatic core, the IR spectrum validates the presence of key S-H and C-Br functional groups, and mass spectrometry confirms the molecular weight while revealing the characteristic isotopic signature of bromine. Together, these techniques form a self-validating system, ensuring the high fidelity required by researchers, scientists, and drug development professionals who rely on this versatile chemical building block.

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